6-(4-Chlorophenyl)-2-methyloxazinane
Description
6-(4-Chlorophenyl)-2-methyloxazinane (CAS 912617-77-7) is a six-membered heterocyclic compound containing one oxygen and one nitrogen atom in its oxazinane ring. The molecule features a 4-chlorophenyl substituent at position 6 and a methyl group at position 2 . Its InChIKey (QHJUIPSZPVNASK-UHFFFAOYSA-N) confirms its stereochemical uniqueness.
Properties
CAS No. |
15769-91-2 |
|---|---|
Molecular Formula |
C11H14ClNO |
Molecular Weight |
211.69 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-2-methyloxazinane |
InChI |
InChI=1S/C11H14ClNO/c1-13-8-2-3-11(14-13)9-4-6-10(12)7-5-9/h4-7,11H,2-3,8H2,1H3 |
InChI Key |
DAHISRJDRDHLFM-UHFFFAOYSA-N |
SMILES |
CN1CCCC(O1)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CN1CCCC(O1)C2=CC=C(C=C2)Cl |
Synonyms |
6-(4-Chlorophenyl)-3,4,5,6-tetrahydro-2-methyl-2H-1,2-oxazine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
(a) 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amine
This compound (synthesized in ) shares the 4-chlorophenyl group but differs in core structure: it contains a 1,3,5-oxadiazin-2-amine ring with a trichloromethyl group at position 3. The nitrogen-rich oxadiazine ring enhances electrophilic reactivity compared to the oxygen-dominated oxazinane . Synthesis involves dehydrosulfurization of thiourea precursors, a method optimized for high yields (75–92%) under mild conditions .
(b) 6-(4-Chlorophenyl)-2-methylnicotinic Acid
A pyridine derivative (CAS 1242015-13-9) with a carboxylic acid group at position 3 and a methyl group at position 2. The aromatic pyridine core contrasts with the partially saturated oxazinane, leading to differences in polarity and hydrogen-bonding capacity .
Comparative Data Table
Research Findings and Reactivity
- Synthetic Efficiency : The oxadiazin-2-amine derivative () demonstrates superior synthetic scalability due to optimized dehydrosulfurization protocols, achieving yields >90% . In contrast, this compound’s synthesis route remains undocumented in the provided sources.
- Stability and Reactivity : The trichloromethyl group in the oxadiazin-2-amine enhances electrophilicity, making it reactive toward nucleophiles. The oxazinane’s saturated ring likely improves metabolic stability compared to the aromatic nicotinic acid analog .
- Solubility: The carboxylic acid group in 6-(4-Chlorophenyl)-2-methylnicotinic acid increases water solubility, whereas the oxazinane’s nonpolar structure may favor lipid membrane permeability .
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